molecular formula C9H12O2S B181340 2,4-Dimethyl-1-(methylsulfonyl)benzene CAS No. 6462-28-8

2,4-Dimethyl-1-(methylsulfonyl)benzene

Cat. No. B181340
CAS RN: 6462-28-8
M. Wt: 184.26 g/mol
InChI Key: QTPNJZSUGOJDDN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(methylsulfonyl)benzene is an organic compound with a molecular formula C9H12OS. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It is used as a reagent in organic synthesis and in the manufacture of pharmaceuticals and other chemicals. It is also used as an intermediate in the production of dimethyl sulfide and as a catalyst in the production of polyesters.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 2,4-Dimethyl-1-(methylsulfonyl)benzene involves the alkylation of 2,4-dimethylphenol with methylsulfonyl chloride in the presence of a strong base.

Starting Materials
2,4-dimethylphenol, methylsulfonyl chloride, strong base (e.g. potassium carbonate), solvent (e.g. dichloromethane)

Reaction
Add 2,4-dimethylphenol and the strong base to the solvent and stir at room temperature., Add methylsulfonyl chloride dropwise to the reaction mixture while stirring vigorously., Heat the reaction mixture to reflux for several hours., Allow the reaction mixture to cool and then filter off the solid product., Wash the solid product with solvent and dry under vacuum to obtain the final product, 2,4-Dimethyl-1-(methylsulfonyl)benzene.

Scientific Research Applications

2,4-Dimethyl-1-(methylsulfonyl)benzene has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, as a catalyst in the production of polyesters, and in the synthesis of pharmaceuticals. It has also been used in the synthesis of dimethyl sulfide, which is used in the production of fragrances and flavors.

Mechanism Of Action

The mechanism of action of 2,4-Dimethyl-1-(methylsulfonyl)benzene is not fully understood. It is believed to act as a nucleophile, reacting with electrophiles to form new compounds. It is also believed to be involved in the formation of hydrogen bonds and to be involved in the formation of polymers.

Biochemical And Physiological Effects

2,4-Dimethyl-1-(methylsulfonyl)benzene is not known to have any biochemical or physiological effects in humans or animals. It is non-toxic and does not have any known adverse effects.

Advantages And Limitations For Lab Experiments

2,4-Dimethyl-1-(methylsulfonyl)benzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving 2,4-Dimethyl-1-(methylsulfonyl)benzene. It could be used in the synthesis of new polymers and other materials, as well as in the production of pharmaceuticals and other chemicals. It could also be used in the synthesis of dimethyl sulfide, which is used in the production of fragrances and flavors. Additionally, further research could be done to better understand the mechanism of action of 2,4-Dimethyl-1-(methylsulfonyl)benzene and its potential applications.

properties

IUPAC Name

2,4-dimethyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7-4-5-9(8(2)6-7)12(3,10)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPNJZSUGOJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374416
Record name 2,4-dimethyl-1-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1-(methylsulfonyl)benzene

CAS RN

6462-28-8
Record name 2,4-dimethyl-1-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6462-28-8
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